Bis(phenylmethoxy)silyl acetate
CAS No.:
Cat. No.: VC13581801
Molecular Formula: C16H18O4Si
Molecular Weight: 302.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O4Si |
|---|---|
| Molecular Weight | 302.40 g/mol |
| IUPAC Name | bis(phenylmethoxy)silyl acetate |
| Standard InChI | InChI=1S/C16H18O4Si/c1-14(17)20-21(18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11,21H,12-13H2,1H3 |
| Standard InChI Key | XGHPXURGRRNUSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O[SiH](OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bis(phenylmethoxy)silyl acetate belongs to the class of silyl acetates, where the silicon center is coordinated to two phenylmethoxy (benzyloxy) groups and an acetoxy moiety. The IUPAC name, silyl 2,2-bis(phenylmethoxy)acetate, reflects this arrangement . The compound’s structure can be represented by the SMILES notation:
which highlights the acetate () and benzyloxy () groups attached to silicon .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 360.43 g/mol | |
| Specific Gravity | 1.18 | |
| Refractive Index | 1.528 | |
| Sensitivity | Reacts slowly with moisture |
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of bis(phenylmethoxy)silyl acetate typically involves the reaction of silicic acid derivatives with benzyl-protected acetic acid. A reported route employs the condensation of silicic acid bis(phenylmethyl) ester with acetic anhydride under controlled conditions . This method yields the target compound in high purity but requires stringent moisture exclusion to prevent hydrolysis of the silicon-oxygen bonds.
Advanced Methodologies
Recent advancements in silylation chemistry, such as those involving Boekelheide rearrangements and Pd-catalyzed cross-couplings, offer indirect insights into modifying silyl acetates . For instance, the use of Xyliphos ligands in catalytic hydrogenation has been shown to enhance stereoselectivity in related silicon-containing systems, suggesting potential applicability to bis(phenylmethoxy)silyl acetate derivatives .
Reactivity and Stability Profiles
Hydrolytic Sensitivity
The compound’s silicon-oxygen bonds render it susceptible to hydrolysis, particularly in aqueous or humid environments. This reactivity is attributed to the electrophilic nature of the silicon center, which undergoes nucleophilic attack by water molecules . Storage under anhydrous conditions (e.g., argon atmosphere) is critical to maintaining stability.
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